Cas no 39906-04-2 (4,6-Dichloro-2-methylpyrimidin-5-amine)

4,6-Dichloro-2-methylpyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dichloro-2-methylpyrimidin-5-amine
- 5-Amino-4,6-dichloro-2-methylpyrimidine
- 2-METHYL-4,6-DICHLORO-5-AMINOPYRIMIDINE
- 4,6-Dichloro-2-methyl-pyrimidin-5-ylamine
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- MDL: MFCD00194053
- InChI Key: FKRXXAMAHOGYNT-UHFFFAOYSA-N
- SMILES: NC1=C(Cl)N=C(C)N=C1Cl
Computed Properties
- Exact Mass: 176.986053g/mol
- Surface Charge: 0
- XLogP3: 1.8
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Monoisotopic Mass: 176.986053g/mol
- Monoisotopic Mass: 176.986053g/mol
- Topological Polar Surface Area: 51.8Ų
- Heavy Atom Count: 10
- Complexity: 110
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.504
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 257.7 °C at 760 mmHg
- Flash Point: 109.6℃
- Refractive Index: 1.614
- PSA: 51.80000
- LogP: 2.25520
- Sensitiveness: Sensitive to air
- Solubility: Not determined
4,6-Dichloro-2-methylpyrimidin-5-amine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4,6-Dichloro-2-methylpyrimidin-5-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dichloro-2-methylpyrimidin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07103-50G |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 97% | 50g |
¥ 435.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07103-250G |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 97% | 250g |
¥ 2,112.00 | 2023-04-13 | |
abcr | AB240723-100 g |
4,6-Dichloro-2-methylpyrimidin-5-amine; . |
39906-04-2 | 100g |
€272.50 | 2023-04-27 | ||
Chemenu | CM104204-25g |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 97% | 25g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | K38790-100g |
5-Amino-4,6-dichloro-2-methylpyrimidine |
39906-04-2 | 98% | 100g |
$495 | 2024-05-24 | |
Enamine | EN300-13082-2.5g |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 95% | 2.5g |
$27.0 | 2023-05-03 | |
Enamine | EN300-13082-10.0g |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 95% | 10g |
$42.0 | 2023-05-03 | |
Enamine | EN300-13082-100.0g |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 95% | 100g |
$253.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07103-10G |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 97% | 10g |
¥ 99.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07103-100G |
4,6-dichloro-2-methylpyrimidin-5-amine |
39906-04-2 | 97% | 100g |
¥ 858.00 | 2023-04-13 |
4,6-Dichloro-2-methylpyrimidin-5-amine Suppliers
4,6-Dichloro-2-methylpyrimidin-5-amine Related Literature
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Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
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Steven Stone,Tiansheng Wang,Jianglin Liang,John Cochran,Jeremy Green,Wenxin Gu Org. Biomol. Chem. 2015 13 10471
Additional information on 4,6-Dichloro-2-methylpyrimidin-5-amine
Introduction to 4,6-Dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2)
4,6-Dichloro-2-methylpyrimidin-5-amine, identified by its Chemical Abstracts Service (CAS) number 39906-04-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. The presence of multiple functional groups, including chloro substituents and an amine moiety, makes this molecule a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 4,6-Dichloro-2-methylpyrimidin-5-amine features a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, a methyl group at position 2, and chloro atoms at positions 4 and 6. The amine group is located at position 5, contributing to the compound's reactivity and potential utility in further functionalization. This structural arrangement not only imparts unique electronic properties but also opens up diverse possibilities for chemical modifications, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. The amine functional group in 4,6-Dichloro-2-methylpyrimidin-5-amine serves as a critical site for interaction with biological targets, such as enzymes and receptors. This has led to extensive research into its role in developing novel therapeutic agents. For instance, studies have highlighted its significance in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
One of the most compelling aspects of 4,6-Dichloro-2-methylpyrimidin-5-amine is its utility as a precursor in the development of agrochemicals. Pyrimidine-based compounds are well-documented for their efficacy as herbicides, fungicides, and insecticides. The chloro substituents enhance the compound's lipophilicity and binding affinity to biological targets, which is essential for its biological activity. Current research is focused on optimizing these properties to develop next-generation crop protection agents that are more effective and environmentally sustainable.
The synthesis of 4,6-Dichloro-2-methylpyrimidin-5-amine typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include chlorination of pyrimidine derivatives followed by selective functionalization at the desired positions. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing the environmental impact associated with traditional synthetic approaches. These innovations are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical manufacturing.
Recent studies have also explored the role of 4,6-Dichloro-2-methylpyrimidin-5-amine in material science applications beyond its traditional use in life sciences. The compound's ability to form coordination complexes with metal ions has opened up new avenues for developing advanced materials with applications in catalysis and electronics. For example, researchers have successfully incorporated this molecule into metal-organic frameworks (MOFs), which exhibit unique properties such as high surface area and tunable pore sizes. These materials have potential applications in gas storage, separation technologies, and drug delivery systems.
The pharmacological profile of 4,6-Dichloro-2-methylpyrimidin-5-amine continues to be an area of active investigation. Preclinical studies have demonstrated its potential as an antiviral agent by inhibiting key enzymes involved in viral replication. Additionally, its structural features make it a promising candidate for developing treatments against antibiotic-resistant bacteria. The ability to modify its core structure allows researchers to fine-tune its biological activity, ensuring targeted interactions with specific disease pathways.
In conclusion,4,6-Dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new therapeutic possibilities and innovative uses for this molecule,4,6-Dichloro-2-methylpyrimidin-5-aminesecondary applications will undoubtedly emerge, further solidifying its importance in modern science.
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